molecular formula C4H11NO B046374 2-(Ethylamino)ethanol CAS No. 110-73-6

2-(Ethylamino)ethanol

Cat. No.: B046374
CAS No.: 110-73-6
M. Wt: 89.14 g/mol
InChI Key: MIJDSYMOBYNHOT-UHFFFAOYSA-N
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Description

2-(Ethylamino)ethanol is an organic compound with the molecular formula C₄H₁₁NO. It is a colorless liquid that is miscible with water and has a mild amine-like odor. This compound is used in various industrial applications, including as a corrosion inhibitor and as an intermediate in the synthesis of other chemicals .

Safety and Hazards

2-(Ethylamino)ethanol is harmful if swallowed and toxic in contact with skin. It causes severe skin burns and eye damage . It is a combustible liquid . Safety measures include not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

2-(Ethylamino)ethanol is commonly used in many areas of the chemical industry. Its most common use is as a gas desulfurizer, used to remove sulfur dioxide from combustion flue gases, thereby reducing environmental pollution . It can also be used as an aid in paints and coatings to adjust viscosity and solubility . It can also be used in the preparation of fragrances and drug synthesis . As research continues, new applications and improvements in existing applications are likely to be discovered.

Biochemical Analysis

Biochemical Properties

It is known that its primary mechanism of action lies in its chemical reactivity, particularly as a nucleophilic agent in organic synthesis reactions .

Molecular Mechanism

It is known that the compound can act as a nucleophilic agent in organic synthesis reactions . This suggests that it may interact with biomolecules in a way that influences their function, potentially through binding interactions, enzyme inhibition or activation, or changes in gene expression.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 2-(Ethylamino)ethanol in laboratory settings. A study on a water-lean solvent of this compound showed that it achieved CO2 removal efficiency greater than 90% and the lowest regeneration energy of 2.2 GJ/tCO2, which is 45% lower than that of 5M MEA .

Metabolic Pathways

It is known that ethanol, a related compound, is metabolized in the liver via alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH)

Transport and Distribution

Given its amphiphilic nature, it is likely to distribute in all compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Ethylamino)ethanol can be synthesized through several methods. One common method involves the reaction of ethylene oxide with ethylamine in the presence of a catalyst such as a crystalline metallosilicate . Another method involves the disproportionation of N-ethyldiethanolamine in the presence of catalysts like manganese oxide or alkali metal hydroxide-supporting zirconium oxide .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors where ethylene oxide and ethylamine are reacted under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent runaway reactions. The product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylamino)ethanol is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications. Its ability to act as both a nucleophile and a base allows it to participate in diverse chemical reactions, which is not always the case with similar compounds .

Properties

IUPAC Name

2-(ethylamino)ethanol
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InChI

InChI=1S/C4H11NO/c1-2-5-3-4-6/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJDSYMOBYNHOT-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCO
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Record name ETHYLAMINOETHANOL, [COMBUSTIBLE LIQUID LABEL]
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DSSTOX Substance ID

DTXSID9021922
Record name 2-(Ethylamino)ethanol
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Molecular Weight

89.14 g/mol
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Physical Description

Ethylaminoethanol, [combustible liquid label] appears as a colorless liquid with an amine-like odor. Slightly less dense than water. May mildly irritate skin and eyes. At high temperature may decompose to yield toxic oxides of nitrogen., Liquid, Colorless liquid with an odor like amines; [CAMEO]
Record name ETHYLAMINOETHANOL, [COMBUSTIBLE LIQUID LABEL]
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Record name Ethanol, 2-(ethylamino)-
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Record name N-Ethylaminoethanol
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Flash Point

160 °F (NFPA, 2010)
Record name ETHYLAMINOETHANOL, [COMBUSTIBLE LIQUID LABEL]
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CAS No.

110-73-6
Record name ETHYLAMINOETHANOL, [COMBUSTIBLE LIQUID LABEL]
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Record name 2-(Ethylamino)ethanol
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Record name Ethanol, 2-(ethylamino)-
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Record name 2-ethylaminoethanol
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Record name 2-ETHYLAMINOETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-(Ethylamino)ethanol being investigated for carbon capture?

A1: this compound is being investigated as a potential solvent for carbon dioxide (CO2) capture due to its favorable properties. These include its ability to chemically react with CO2 [, , ], relatively high absorption capacity [, , ], and potentially lower regeneration energy requirements compared to some traditional solvents like monoethanolamine (MEA) [, ].

Q2: How does the chemical structure of this compound impact its CO2 absorption properties?

A2: As a secondary amine, this compound reacts with CO2 to form carbamate and protonated amine species []. The presence of both an amine group and a hydroxyl group in its structure allows for intermolecular hydrogen bonding, influencing its physical properties like density, viscosity, and vapor pressure, which are relevant for absorption processes [, , , , , ].

Q3: What is the impact of temperature on the CO2 absorption capacity of this compound?

A3: Similar to other amine-based solvents, the CO2 absorption capacity of this compound decreases with increasing temperature [, ]. This is attributed to the exothermic nature of the CO2 absorption reaction, making the process less favorable at higher temperatures.

Q4: How does this compound compare to other amines in terms of heat of absorption?

A4: The heat of absorption of this compound, a secondary amine, falls between that of primary amines (like MEA) and tertiary amines (like MDEA). This means its energy requirement for regeneration, a crucial aspect of CO2 capture processes, is potentially lower than primary amines [].

Q5: Are there any studies on using this compound in blends for CO2 capture?

A5: Yes, research has explored the use of this compound in blends with other amines, like MEA, AMP (2-Amino-2-methyl-1-propanol), and MDEA (Methyldiethanolamine), to enhance CO2 absorption and potentially improve the overall process efficiency [, , , ].

Q6: Has the performance of this compound for CO2 absorption been investigated in real-world settings?

A6: Researchers have studied the countercurrent absorption of CO2 from real flue gas into this compound solutions using a wetted wall column connected to a power plant, providing valuable insights into its real-world performance [].

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C4H11NO, and its molecular weight is 89.14 g/mol.

Q8: How do temperature and concentration affect the density and viscosity of aqueous this compound solutions?

A8: Studies have shown that both density and viscosity of aqueous this compound solutions are influenced by temperature and concentration. Generally, density decreases with increasing temperature and increases with increasing concentration [, ]. Viscosity, on the other hand, decreases with increasing temperature and increases with increasing concentration [, ]. These properties are essential considerations for designing and optimizing CO2 absorption processes.

Q9: Are there any models available to predict the density and viscosity of this compound solutions?

A9: Researchers have used models like the Redlich-Kister equation, Wilson model, and empirical polynomial correlations to predict the density and viscosity of aqueous this compound solutions []. These models help estimate properties under various conditions, aiding in process design and simulation.

Q10: What is the significance of studying ultrasound speed in this compound solutions?

A10: Ultrasound speed measurements in this compound solutions provide insights into molecular interactions and thermodynamic properties, such as isentropic compressibility, without requiring density data [, ]. This information contributes to a deeper understanding of the solution behavior and aids in developing more accurate predictive models.

Q11: What is the significance of correlated volume fluctuations in this compound mixtures?

A11: Researchers have investigated correlated volume fluctuations in this compound mixtures to understand the interactions between unlike molecules []. By analyzing isothermal compression data, they can estimate adjusted correlation coefficients, which provide information about the strength and nature of intermolecular interactions within the mixture.

Q12: Does this compound have any applications besides CO2 capture?

A12: While extensively studied for CO2 capture, this compound also exhibits potential in other applications. This includes its use as a precursor for synthesizing thiourea derivatives [], a potential corrosion inhibitor [], and a monomer for producing thin film hydrogels with thermoresponsive properties [, ].

Q13: What are the advantages of using microwave irradiation in synthesizing thiourea derivatives from this compound?

A13: Utilizing microwave irradiation in the synthesis of thiourea derivatives, where this compound serves as a reagent, offers advantages like shorter reaction times and significantly improved yields compared to traditional reflux methods []. This highlights the potential of employing alternative energy sources like microwaves in chemical synthesis for enhanced efficiency.

Q14: Have there been any computational studies on this compound for CO2 capture?

A14: Yes, computational chemistry techniques, including molecular dynamics simulations, have been employed to investigate the diffusivity of this compound and its intermolecular interaction strength in the context of CO2 absorption []. These simulations help understand the molecular-level behavior of the solvent and its interactions with CO2, providing valuable information for process optimization.

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